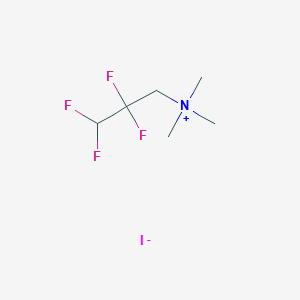
4-Methylhexa-3,5-dienal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylhexa-3,5-dienal is an organic compound with the molecular formula C7H10O It is a conjugated diene aldehyde, characterized by the presence of two double bonds and an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions
4-Methylhexa-3,5-dienal can be synthesized through several methods. One common approach involves the ozonolysis of (E)-β-ocimene, which results in the formation of this compound . Another method involves the free radical halogenation of the allylic carbon of an alkene using N-bromosuccinimide (NBS), followed by dehydrohalogenation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale ozonolysis reactions, where the reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may also involve purification steps such as distillation and recrystallization to obtain the desired compound.
化学反应分析
Types of Reactions
4-Methylhexa-3,5-dienal undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Methylhexa-3,5-dienal has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: It is studied for its potential role in biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
作用机制
The mechanism of action of 4-Methylhexa-3,5-dienal involves its reactivity with various molecular targets. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the addition of oxygen atoms. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms .
相似化合物的比较
Similar Compounds
4-Methylenehex-5-enal: Another C7-carbonyl compound formed from the atmospheric reactions of myrcene.
4-Methylcyclohex-3-en-1-one: A compound with a similar structure but different reactivity.
Uniqueness
4-Methylhexa-3,5-dienal is unique due to its conjugated diene structure, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in synthetic chemistry and industrial processes.
属性
CAS 编号 |
126202-26-4 |
|---|---|
分子式 |
C7H10O |
分子量 |
110.15 g/mol |
IUPAC 名称 |
4-methylhexa-3,5-dienal |
InChI |
InChI=1S/C7H10O/c1-3-7(2)5-4-6-8/h3,5-6H,1,4H2,2H3 |
InChI 键 |
UBNCSFPTYOCELD-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



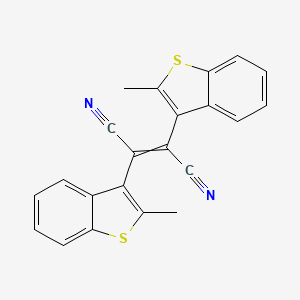

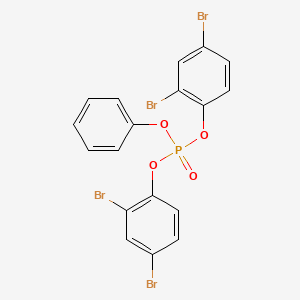
![(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride](/img/structure/B14303860.png)

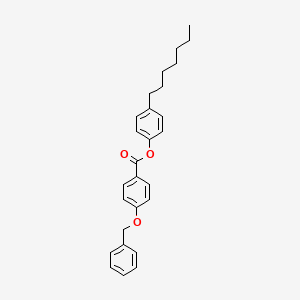
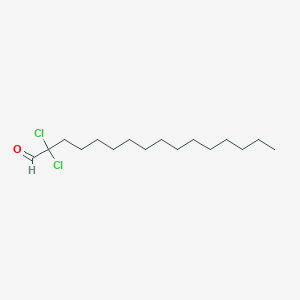
![3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14303880.png)
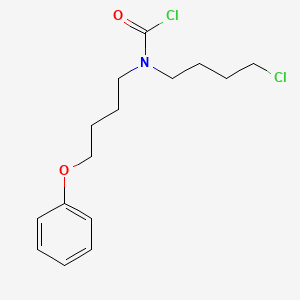
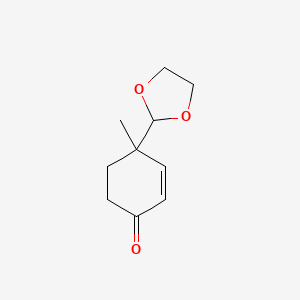
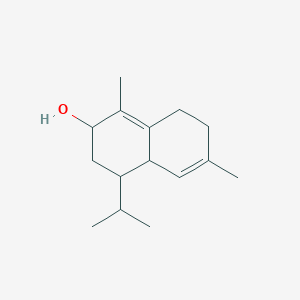
![1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane](/img/structure/B14303897.png)
